1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]
Description
Properties
Molecular Formula |
C28H32N4O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C28H32N4O2/c33-27(13-5-7-21-19-29-25-11-3-1-9-23(21)25)31-15-17-32(18-16-31)28(34)14-6-8-22-20-30-26-12-4-2-10-24(22)26/h1-4,9-12,19-20,29-30H,5-8,13-18H2 |
InChI Key |
DUGHJQXKWJGOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-Indol-3-yl)Butan-1-One
The foundational step involves preparing the indole-ketone moiety. A Friedel-Crafts acylation is typically employed, where indole reacts with γ-butyrolactone or its derivatives under Lewis acid catalysis (e.g., AlCl₃) to yield 4-(1H-indol-3-yl)butan-1-one . This reaction proceeds via electrophilic substitution at the indole’s 3-position, followed by ring-opening of the lactone to form the ketone.
Piperazine Coupling via Nucleophilic Substitution
Piperazine’s nucleophilic amines react with α-halogenated ketones. For example, 4-chloro-4-(1H-indol-3-yl)butan-1-one is synthesized by treating the ketone with thionyl chloride (SOCl₂) or PCl₅. Subsequent reaction with piperazine in tetrahydrofuran (THF) at reflux (60–70°C) for 12–24 hours facilitates double alkylation, yielding the target compound.
Key Reaction Parameters :
-
Molar Ratio : 2:1 (halogenated ketone : piperazine)
-
Solvent : THF or dimethylformamide (DMF)
-
Base : Triethylamine (TEA) to scavenge HCl
-
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Bis-Chloroacetamide Intermediate Strategy
Formation of Piperazine-1,4-Diylbis(Chloroacetamide)
Piperazine reacts with two equivalents of chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, forming 1,4-bis(chloroacetyl)piperazine . This intermediate serves as a bis-electrophile for subsequent nucleophilic substitutions.
Nucleophilic Displacement with Indole-Ketone Thiols
A thiolated indole-ketone derivative, 4-mercapto-4-(1H-indol-3-yl)butan-1-one , is prepared via thionation of the ketone using Lawesson’s reagent. Reaction with the bis-chloroacetamide intermediate in ethanol under reflux (3–5 hours) produces the target compound through double thioether formation.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 2.47 (s, 6H, CH₃), 3.56–3.75 (m, 8H, NCH₂), 4.43 (s, 4H, SCH₂), 7.46–8.11 (m, ArH).
Reductive Amination and Cyclization Approaches
Enolate Alkylation Strategy
The enolate of 4-(1H-indol-3-yl)butan-1-one is generated using LDA (lithium diisopropylamide) at −78°C. This enolate attacks a piperazine-derived dihalide (e.g., 1,4-dibromopiperazine), forming the C–N bonds. The reaction requires strict anhydrous conditions and yields 55–65% after recrystallization.
One-Pot Tandem Reaction
A novel one-pot method involves reacting piperazine with excess 4-(1H-indol-3-yl)but-2-en-1-one under microwave irradiation (100°C, 30 minutes). The α,β-unsaturated ketone undergoes conjugate addition with piperazine, followed by in situ oxidation to restore the ketone functionality.
Advantages :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability. For example, mixing piperazine and halogenated ketones in a microreactor (residence time: 10 minutes) at 80°C improves throughput and reduces side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of 1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]
The synthesis of this compound typically involves multi-step organic reactions that modify indole and piperazine derivatives. A common synthetic route includes the reaction of 4-(1H-indol-3-yl)butanoic acid with piperazine derivatives under specific conditions to yield various alkylated and arylated products. The yields of these reactions can vary significantly based on the starting materials and conditions used.
Key Synthetic Pathways
- Starting Materials : 4-(1H-indol-3-yl)butanoic acid is often used as a precursor.
- Reagents : Common reagents include lithium aluminum hydride for reductions and N-bromosuccinimide for bromination.
- Yield Optimization : Adjustments in reaction conditions, such as temperature and solvent choice, can enhance yields significantly. For example, one study reported an overall yield of 52% through a multi-step synthesis involving intermediate alcohols and piperazine derivatives .
Central Nervous System Disorders
Research indicates that derivatives of 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] exhibit promising activity as dopamine D4 receptor agonists and 5-hydroxytryptamine 5-HT1D receptor agonists. These receptors are implicated in various neurological conditions, suggesting that these compounds could be beneficial in treating disorders such as schizophrenia and depression .
Anticancer Potential
The structural similarity of this compound to known anticancer agents has prompted investigations into its antiproliferative effects. Initial studies have shown that certain derivatives lack significant activity against human solid tumor cell lines such as HeLa (cervix), SW1573 (lung), and T-47D (breast), indicating a need for further modification to enhance efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Piperazine-linked bis-carbonyl compounds exhibit structural diversity based on substituent groups. Key analogues include:
Key Observations :
- Aromatic vs.
- Functional Group Impact : Sulfur-containing derivatives (e.g., dithiol-3-one) display distinct electronic properties and redox activity, unlike the indole-based compound .
- Steric Effects: Branched alkyl substituents (e.g., trimethylpentanone) reduce solubility and alter conformational flexibility .
Comparison of Yields :
- Piperazine derivatives with simple aromatic substituents (e.g., benzaldehyde) achieve yields >80% .
- Complex heterocyclic substituents (e.g., thienopyridine) yield ~70–72% due to steric and electronic challenges .
Spectral and Physicochemical Properties
- NMR Spectroscopy: Indole NH protons in the target compound resonate as broad singlelets near δ 9.46 ppm, similar to hydrazonoindolin-2-one derivatives . Piperazine protons in aliphatic analogues (e.g., cyclohexylmethanone) appear upfield (δ 3.5–4.0 ppm) compared to aromatic-linked derivatives .
- IR Spectroscopy :
Solubility and Log P :
Biological Activity
1,1'-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] typically involves the reaction of indole derivatives with piperazine and butyric acid derivatives. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity. For instance, a notable method involves the use of 4-(1H-indol-3-yl)butanoic acid as a precursor, leading to several derivatives through acylation reactions .
Anticancer Activity
Research has indicated that compounds similar to 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] exhibit anticancer properties. A study evaluated the antiproliferative activity of various indole derivatives against human solid tumor cell lines, including HeLa (cervix), T-47D (breast), and SW1573 (lung). However, the tested compounds showed limited activity against these cell lines .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have demonstrated that related indole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 150 µg/mL .
Neuropharmacological Effects
Indole-based compounds are recognized for their neuropharmacological effects. Some derivatives have been identified as dopamine D4 receptor agonists and 5-HT1D receptor agonists, which are crucial in treating central nervous system disorders . The modulation of these receptors may contribute to anxiolytic and antidepressant effects.
Study 1: Anticancer Screening
In a study assessing the anticancer properties of various piperazine derivatives, none exhibited significant activity against solid tumor cell lines. This highlights the need for further structural modifications to enhance biological efficacy .
Study 2: Antimicrobial Evaluation
A series of indole-piperazine hybrids were synthesized and tested for their antimicrobial properties. The results indicated promising activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an MIC of 9.375 µg/mL against Pseudomonas aeruginosa, suggesting strong antibacterial potential .
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 75 | Moderate |
| Compound B | Escherichia coli | 150 | Low |
| Compound C | Pseudomonas aeruginosa | 9.375 | High |
| Compound D | HeLa Cell Line | >100 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
